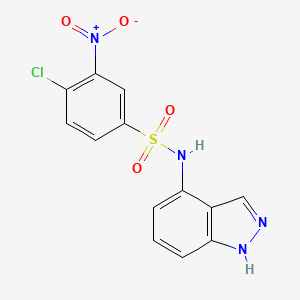

4-氯-N-(1H-吲唑-4-基)-3-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

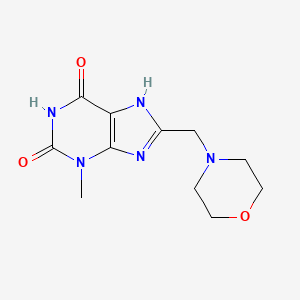

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide (4-Cl-INBSA) is a small molecule that has been studied in recent years for its potential applications in medicinal chemistry and drug discovery. 4-Cl-INBSA is a synthetic compound that has been synthesized using a variety of methods, including the use of a catalyst. This compound has been studied for its potential applications in medicinal chemistry and drug discovery due to its ability to bind to a variety of proteins, including enzymes and receptors. It has also been studied for its potential use as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). In addition, 4-Cl-INBSA has been studied for its potential use in the treatment of various diseases, such as cancer and inflammation.

科学研究应用

Anticancer Activity

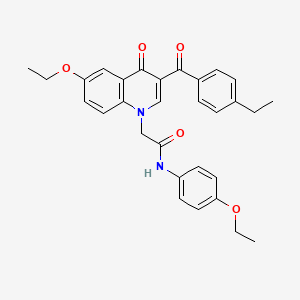

The quinoxaline scaffold, to which this compound belongs, has shown promise as a platform for discovering active chemotherapeutic agents . Researchers have synthesized and evaluated quinoxaline derivatives against tumor cell lines. Notably, compounds VIId, VIIIa, VIIIc, VIIIe, and XVa demonstrated promising activity against HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma cell lines. Compound VIIIc, in particular, disrupted the cell cycle profile and induced cell cycle arrest at the G2/M phase boundary. Further optimization of VIIIc could lead to an anti-cancer drug candidate .

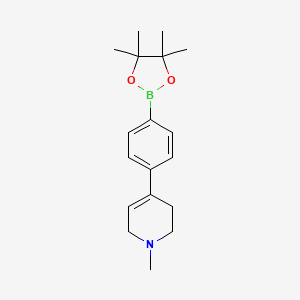

VEGFR-2 Inhibition

In addition to its anticancer potential, this compound was evaluated for its inhibition of VEGFR-2 (vascular endothelial growth factor receptor 2). Although it exhibited weak activity against VEGFR-2, this finding suggests a potential role in angiogenesis inhibition, which is relevant in cancer therapy and other pathological conditions .

Apoptotic Induction

Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis and eliminating damaged cells. Compound VIIIc, identified as a lead candidate, showed apoptotic-inducing properties against the HCT116 cell line. Further studies could explore its mechanism of action and potential therapeutic applications .

Synthesis and Structure-Activity Relationship (SAR) Studies

Researchers have investigated the synthesis of quinoxaline derivatives, including this compound, to understand the structure-activity relationship. By modifying specific functional groups, they aim to enhance bioactivity and optimize drug-like properties .

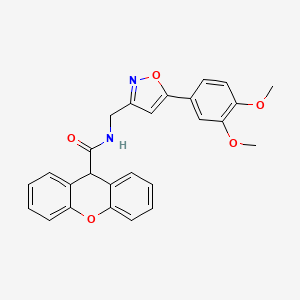

Drug Delivery Systems

Given its interesting properties, this compound could serve as a building block for designing drug delivery systems. Researchers might explore its conjugation with nanoparticles, liposomes, or other carriers to improve drug solubility, stability, and targeted delivery .

Chemical Biology and Medicinal Chemistry

The study of this compound contributes to the broader field of chemical biology and medicinal chemistry. Insights gained from its synthesis, biological evaluation, and mechanism of action can inform drug discovery efforts and inspire the design of novel therapeutic agents .

属性

IUPAC Name |

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O4S/c14-10-5-4-8(6-13(10)18(19)20)23(21,22)17-12-3-1-2-11-9(12)7-15-16-11/h1-7,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODXQCVSYGUCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2595804.png)

![3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2595806.png)

![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)

![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)